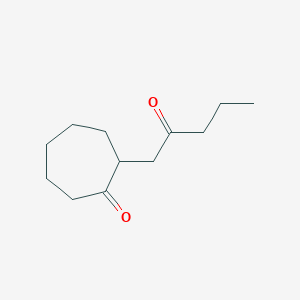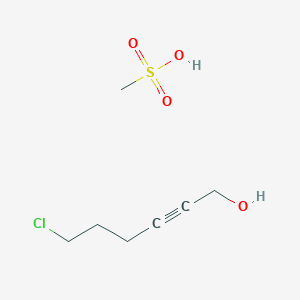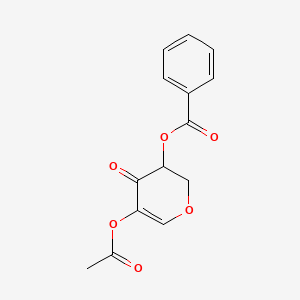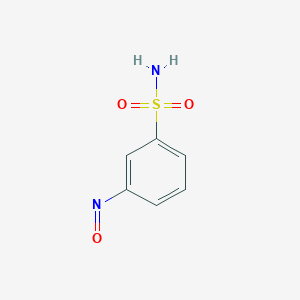![molecular formula C24H19As B14393928 ([1,1'-Biphenyl]-2-yl)(diphenyl)arsane CAS No. 88659-28-3](/img/structure/B14393928.png)
([1,1'-Biphenyl]-2-yl)(diphenyl)arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
([1,1’-Biphenyl]-2-yl)(diphenyl)arsane: is an organoarsenic compound that features a biphenyl group and two phenyl groups attached to an arsenic atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-2-yl)(diphenyl)arsane typically involves the reaction of biphenyl derivatives with arsenic trichloride (AsCl3) in the presence of a base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process can be summarized as follows:
Step 1: Preparation of biphenyl lithium by reacting biphenyl with n-butyllithium.
Step 2: Reaction of biphenyl lithium with arsenic trichloride to form ([1,1’-Biphenyl]-2-yl)(diphenyl)arsane.
Industrial Production Methods: Industrial production methods for ([1,1’-Biphenyl]-2-yl)(diphenyl)arsane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: ([1,1’-Biphenyl]-2-yl)(diphenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation states of arsenic.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Arsenic oxides and biphenyl derivatives.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: ([1,1’-Biphenyl]-2-yl)(diphenyl)arsane is used as a ligand in coordination chemistry, forming complexes with transition metals
Biology: In biological research, the compound is investigated for its potential as an anti-cancer agent due to its ability to interact with cellular proteins and DNA.
Medicine: The compound’s unique structure allows it to be explored as a potential therapeutic agent, particularly in the treatment of certain types of cancer.
Industry: In the industrial sector, ([1,1’-Biphenyl]-2-yl)(diphenyl)arsane is used in the production of specialty chemicals and materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which ([1,1’-Biphenyl]-2-yl)(diphenyl)arsane exerts its effects involves its interaction with molecular targets such as proteins and DNA. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. Additionally, it can intercalate into DNA, causing structural changes that affect gene expression and cell division.
Comparison with Similar Compounds
Triphenylarsane: Similar structure but with three phenyl groups attached to arsenic.
Diphenylarsinic acid: Contains two phenyl groups and an arsenic atom bonded to a hydroxyl group.
Uniqueness: ([1,1’-Biphenyl]-2-yl)(diphenyl)arsane is unique due to the presence of the biphenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for research and industrial applications, offering different reactivity and interaction profiles compared to other organoarsenic compounds.
Properties
CAS No. |
88659-28-3 |
|---|---|
Molecular Formula |
C24H19As |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
diphenyl-(2-phenylphenyl)arsane |
InChI |
InChI=1S/C24H19As/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H |
InChI Key |
AAHUCDQIZHYEDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2[As](C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-cyano-2-[4-(2-ethoxy-2-oxoethyl)-4-hydroxy-1,3-dithiolan-2-ylidene]acetate](/img/structure/B14393860.png)
![4-Methyl-6-(pyrazolo[1,5-a]pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14393863.png)
![{3-[(2-Methoxyethoxy)methoxy]prop-1-EN-1-YL}cyclohexane](/img/structure/B14393867.png)

![3-[(3-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14393891.png)

![N-(4-{[2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine](/img/structure/B14393910.png)


![2,4-Dichloro-1-{[(prop-2-en-1-yl)oxy]methoxy}benzene](/img/structure/B14393931.png)


![3-(6,8,8-Trimethyl-1,4-dioxaspiro[4.4]nonan-6-yl)propan-1-ol](/img/structure/B14393939.png)
